3-Amino-3,4-dihydro-1,2,4-triazol-5-one

Environmental toxicology Insensitive munitions Microbial toxicity

Quantifying NTO biodegradation requires an analytical standard that preserves methanogenic community activity. 3-Amino-3,4-dihydro-1,2,4-triazol-5-one (ATO, CAS 1003-35-6) is the mandatory CRM for this application. - >52-fold lower methanogenic toxicity vs. NTO; does not inhibit anaerobic assay consortia. - Defined Daphnia magna LC₅₀ 0.27 mM for PNEC derivation in risk assessment. - Rapid birnessite oxidation (<5 min at 15 g·kg⁻¹ SSR) calibrates ISCO treatability. Supplied with ISO/IEC 17025-compliant documentation for defensible environmental monitoring.

Molecular Formula C2H4N4O
Molecular Weight 100.08 g/mol
Cat. No. B12362769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3,4-dihydro-1,2,4-triazol-5-one
Molecular FormulaC2H4N4O
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1(NC(=O)N=N1)N
InChIInChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7)
InChIKeyOVVRVGLPLAHFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATO – Procurement-Grade Baseline Overview


3-Amino-3,4-dihydro-1,2,4-triazol-5-one (CAS 1003-35-6; also referred to as 3-amino-1,2,4-triazol-5-one, ATO, or 5-amino-1H-1,2,4-triazol-3(2H)-one) is a heterocyclic triazolone bearing a C5 carbonyl and a C3 primary amine . With a molecular formula of C₂H₄N₄O and a molecular weight of 100.08 g·mol⁻¹, it is supplied as an off-white to yellow solid with a melting point of 286–290 °C (decomposition) and a predicted density of 2.27 g·cm⁻³ . The compound is principally encountered as the microbial reduction product of the insensitive munitions constituent 3-nitro-1,2,4-triazol-5-one (NTO) and is marketed as a certified reference material for environmental monitoring programs, a building block for medicinal chemistry, and a precursor to energetic salts .

Why ATO Cannot Be Replaced by Its Analogs


The position of the amino group, the presence of the ring carbonyl, and the oxidation state of the triazole core dictate solubility, sorption, redox reactivity, and toxicological profile in ways that make in-class substitution scientifically unsound. Replacing ATO with its nitro analog NTO introduces a >50-fold increase in methanogenic toxicity ; substituting the 3-amino-5-oxo scaffold with 3-amino-1,2,4-triazole (a known teratogen and carcinogen) imports unacceptable mammalian hazard ; and switching to the 4-amino isomer alters both the hydrogen-bonding donor/acceptor pattern and the synthetic derivatization sites, invalidating structure-activity relationships built on the 3-amino-5-one core . The quantitative evidence below demonstrates that each analog occupies a distinct performance space that cannot be averaged or interchanged without compromising data reproducibility, environmental safety, or downstream synthetic yield.

Quantitative Comparator Evidence for ATO Procurement


Methanogenic Toxicity vs. NTO

In a direct head-to-head acute toxicity assay using methanogenic archaea, NTO (3-nitro-1,2,4-triazol-5-one) displayed an IC₅₀ of 1.2 mM, whereas ATO showed no 50% inhibition at the highest tested concentration of 62.8 mM, yielding an IC₅₀ differential of >52-fold . This means that at equimolar doses where NTO is potently inhibitory, ATO is essentially inert toward methanogenic consortia. The same study confirmed that aerobic heterotrophs were insensitive to both compounds at concentrations up to 32.0 mM, underscoring that the differential toxicity is organism-specific and not a generalized cytotoxicity artifact.

Environmental toxicology Insensitive munitions Microbial toxicity

Daphnid Acute Toxicity

In the same ecotoxicity study, ATO was tested against the freshwater microcrustacean Daphnia magna and yielded an LC₅₀ of 0.27 mM . NTO was not tested on D. magna owing to solubility or matrix interference limitations, meaning that ATO is the only compound in this pair with a defined daphnid toxicity endpoint. This data point is critical for ecological risk assessors who require organism-specific toxicity thresholds for environmental monitoring and regulatory submission.

Aquatic toxicology Invertebrate bioassay Ecological risk assessment

Oxidation Susceptibility by Birnessite

In stirred batch reactor experiments at pH 7.0, ATO was highly susceptible to oxidation by the manganese oxide mineral birnessite (δ-MnO₂), showing nearly complete transformation within 5 minutes at a solid-to-solution ratio of 15 g·kg⁻¹, with a mean surface-area-normalized pseudo-first-order rate constant (k) of 0.05 ± 0.022 h⁻¹·m⁻² . Under identical conditions, NTO exhibited no detectable adsorption or transformation upon reaction with birnessite. Oxidation kinetics for ATO were independent of dissolved O₂ concentration, confirming a direct mineral-mediated electron-transfer mechanism rather than aerobic degradation.

Environmental mineralogy Abiotic transformation Manganese oxide

Adsorption to Ferrihydrite

Under the same batch reactor conditions (pH 7.0, ferrihydrite as the sorbent), NTO exhibited partial to complete removal from solution depending on solid-to-solution ratio (SSR), with complete loss at 15 g·kg⁻¹ SSR attributed to strong adsorption . In contrast, ATO adsorption to ferrihydrite was described as 'much weaker' than that measured for NTO, with substantial ATO remaining in solution even at the highest SSR tested. This differential sorption behavior means that in iron-oxide-rich subsurface environments, NTO will be retarded relative to groundwater flow, whereas ATO will travel largely unattenuated, posing a distinct exposure risk to downgradient receptors.

Environmental geochemistry Iron oxide adsorption Contaminant transport

Certified Reference Material Availability

ATO is commercially available as a Certified Reference Material (CRM) from AccuStandard (catalog M-8330-ADD-55) at a concentration of 100 µg·mL⁻¹ in an acetonitrile:methanol (70:30) matrix, enabling direct use in EPA-style methods for explosives residue analysis . In contrast, closely related triazolone analogs such as 4-amino-1,2,4-triazol-5-one or 3-amino-1,2,4-triazole are not routinely offered as CRMs within the same munitions-analyte framework. The availability of a traceable, lot-certified standard with documented purity and concentration uncertainty is a prerequisite for ISO/IEC 17025-accredited laboratories performing regulatory compliance testing.

Analytical chemistry Certified reference material Environmental monitoring

Thermal Stability and Storage Requirements

ATO decomposes upon melting at 286–290 °C and requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation . By comparison, 3-amino-1,2,4-triazole (3-AT, CAS 61-82-5) melts at 159–160 °C without decomposition and is typically stored at ambient temperature . This means that ATO is thermally more robust up to its decomposition point than 3-AT, but its requirement for refrigerated, oxygen-free storage imposes cold-chain logistics that must be factored into procurement planning. The 4-amino isomer similarly differs in thermal behavior due to altered intermolecular hydrogen bonding .

Compound stability Storage conditions Procurement logistics

Optimal Procurement Scenarios for ATO


Anaerobic Biodegradation Pathway Tracing

ATO is the mandatory analytical standard for quantifying the reductive biotransformation of NTO in anaerobic soil and sediment microcosms. Its >52-fold lower methanogenic toxicity relative to NTO ensures that spiked ATO does not artifactually inhibit the methanogenic communities whose activity is central to determining in situ biodegradation rates. Coupled with its weak ferrihydrite sorption , ATO serves as a conservative tracer for groundwater transport modeling of the reduced munition plume.

Birnessite-Based ISCO Remediation Design

ATO's rapid and complete oxidation by birnessite (near-total transformation within 5 min at 15 g·kg⁻¹ SSR ) makes it the preferred probe compound for bench-scale treatability studies evaluating manganese-oxide-based ISCO for insensitive munition-contaminated aquifers. Analogs such as NTO are unreactive toward birnessite and cannot be used to calibrate oxidant demand or reaction kinetics for the reduced contaminant species.

Regulatory Ecotoxicological Risk Assessment

ATO is the only compound in the NTO/ATO pair with a defined Daphnia magna acute toxicity endpoint (LC₅₀ = 0.27 mM ), making it indispensable for ecological risk assessors who must derive predicted no-effect concentrations (PNECs) for the complete transformation pathway. Procurement of the AccuStandard CRM further supports ISO/IEC 17025-compliant analytical quantification in surface water monitoring programs.

3-Amino-5-oxo Scaffold Derivatization

The 3-amino-5-oxo-1,2,4-triazole core offers a distinct hydrogen-bond donor/acceptor pattern and regioselective functionalization sites (N1, N2, N4, C3-NH₂, C5=O) that differ fundamentally from the 4-amino isomer used in herbicide synthesis . Researchers developing PAR1 inhibitors, kinase modulators, or nitrogen-rich energetic salts select ATO over the 4-amino isomer because the 3-amino position directs electrophilic substitution and cyclocondensation to different products, a regiochemical outcome confirmed by the patent literature on triazolone-based pharmaceuticals .

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